4-(2-Phenyl-1,3-thiazol-4-yl)phenyl benzoate
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Overview
Description
4-(2-Phenyl-1,3-thiazol-4-yl)phenyl benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)phenyl benzoate typically involves the formation of the thiazole ring followed by the introduction of the phenyl and benzoate groups. One common synthetic route involves the reaction of 2-aminothiophenol with α-bromoacetophenone to form 2-phenyl-1,3-thiazole. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-Phenyl-1,3-thiazol-4-yl)phenyl benzoate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-(2-Phenyl-1,3-thiazol-4-yl)phenyl benzoate exerts its effects is primarily through interaction with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins . The molecular pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-Phenyl-1,3-thiazol-4-yl)phenyl benzoate include other thiazole derivatives such as:
2-Phenyl-1,3-thiazole: Lacks the benzoate group but shares the thiazole core structure.
4-Phenyl-1,3-thiazole-2-amine: Contains an amine group instead of the benzoate ester.
2-(4-Methylphenyl)-1,3-thiazole: Features a methyl group on the phenyl ring.
The uniqueness of this compound lies in its combination of the thiazole ring with the phenyl benzoate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H15NO2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-(2-phenyl-1,3-thiazol-4-yl)phenyl] benzoate |
InChI |
InChI=1S/C22H15NO2S/c24-22(18-9-5-2-6-10-18)25-19-13-11-16(12-14-19)20-15-26-21(23-20)17-7-3-1-4-8-17/h1-15H |
InChI Key |
HELPTTZYXKFTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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